Dutasteride β-Dimer

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Dutasteride synthesis involves multiple steps starting from pregnenolone through processes such as esterification, oxidation, hydrolysis, and acylation, leading to the formation of the final compound. This synthesis route is optimized for dutasteride, highlighting its complex synthesis process involving the transformation of pregnenolone into dutasteride through eight steps, including esterification, oxidation, hydrolysis, oxidative ring-opening, cyclization, reduction, oxidization, and acylation, proving its detailed synthesis pathway (Ping, 2006).

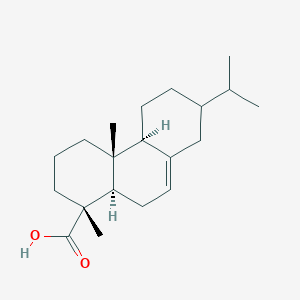

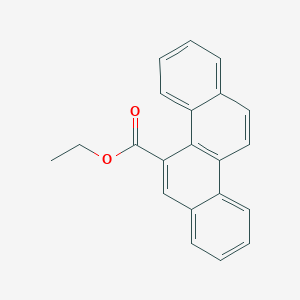

Molecular Structure Analysis

The molecular structure of dutasteride is characterized by its ability to inhibit both types 1 and 2 of the 5α-reductase enzyme, responsible for converting testosterone to dihydrotestosterone. Structural analysis through methods like X-ray crystallography has provided insights into its crystalline forms, revealing the presence of unsolvated forms and hydrates, and showcasing the stability and transformation properties of dutasteride under various conditions (Łaszcz et al., 2015; Kaduk et al., 2014).

Chemical Reactions and Properties

Dutasteride interactions and its impurity profile have been extensively studied, showing its binding with proteins like human alpha-2-macroglobulin and the formation of dutasteride-protein complexes. These studies also reveal the chemical stability and reactivity of dutasteride in various conditions, including its interaction with hydrophilic additives which affect its solubility and bioavailability (Zia et al., 2019; Satyanarayana et al., 2007).

Physical Properties Analysis

The physical properties of dutasteride, such as solubility, particle size, and stability, have been analyzed in studies focusing on its formulation into nanostructures for improved delivery. These properties are critical for developing formulations with enhanced bioavailability and reduced systemic effects, as observed in dutasteride-loaded hydroxypropyl-β-cyclodextrin nanostructures and nanostructured lipid carriers (Kim, 2013; Noor et al., 2017).

Chemical Properties Analysis

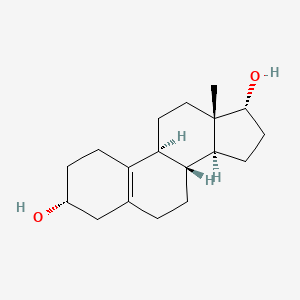

The chemical properties of dutasteride, including its interaction with enzymes and proteins, its inhibition mechanism against 5α-reductase, and the effects of its metabolites, highlight its complex biochemical profile. Dutasteride's efficacy and safety in treating conditions like benign prostatic hyperplasia are linked to its chemical properties, particularly its ability to inhibit the conversion of testosterone to dihydrotestosterone, significantly impacting prostate volume and urinary symptoms (Roehrborn et al., 2002; Gniazdowska et al., 2021).

Scientific Research Applications

Nanostructure Development for Enhanced Drug Delivery

Dutasteride-loaded hydroxypropyl-β-cyclodextrin (HP-β-CD) nanostructures were developed to improve the physicochemical properties and oral bioavailability of dutasteride. The study found that these nanostructures increased the supersaturation and dissolution rate of dutasteride, which significantly enhanced its oral bioavailability. The nanostructures were formed using the supercritical antisolvent process, showcasing a potential alternative solid dosage form for dutasteride, offering improved drug delivery and efficacy (Kim, 2013).

Interaction with Epididymal Epithelial Junction Proteins

Research on male rats treated with dutasteride revealed its impact on the fertility of the subjects. Dutasteride significantly suppressed serum dihydrotestosterone (DHT) levels, sperm motility, and fertility. This effect was linked to its influence on the expressions of epididymal epithelial junction proteins, Claudin1 and β-catenin. The results suggested that dutasteride might affect fertility by modulating these proteins and damaging epididymal epithelial cell junctions (Xie et al., 2015).

Binding with Human Alpha-2-Macroglobulin

A study explored the interaction of dutasteride with alpha-2-macroglobulin (α2M), a primary proteinase inhibitor abundant in vertebrate plasma. The research demonstrated that dutasteride binds with α2M, resulting in a decrease in the antiproteolytic potential of α2M. This interaction led to structural changes in α2M and might have implications if dutasteride interacts with α2M under physiological conditions (Zia et al., 2019).

Safety And Hazards

properties

CAS RN |

1648593-70-7 |

|---|---|

Product Name |

Dutasteride β-Dimer |

Molecular Formula |

C₄₆H₅₅F₆N₃O₄ |

Molecular Weight |

4655634 |

synonyms |

(4aR,4bS,6aS,7S,9aS,9bS,11aR)-N-[2,5-Bis(trifluoromethyl)phenyl]-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-4a,6a-dimethyl-2-oxo-1-[[(4aR,4bS,6aS,7S,9aS,9bS,11aR)-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-4a,6a-dimethyl-2-oxo-1H-in |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.